Formylchromone

Description

Infrared Spectroscopy

The IR spectrum of 3-formylchromone shows distinctive absorptions:

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃):

Mass Spectrometry

Electron ionization (EI-MS) of chromone-2-carboxaldehyde (MW = 174.15 g/mol) yields a molecular ion peak at m/z 174 [M]⁺, with fragmentation patterns including loss of CO (m/z 146) and CHO (m/z 145). High-resolution MS (HRMS) confirms the molecular formula C₁₀H₆O₃ with an exact mass of 174.03200.

Thermodynamic Properties and Phase Behavior

Thermogravimetric analysis (TGA) of 3-formylchromone metal complexes reveals a two-stage decomposition process:

- Loss of solvent molecules (H₂O/MeOH) : 50–150°C (Δm = 5–8%)

- Ligand decomposition : 250–400°C (Δm = 70–75%)

The Coats-Redfern method estimates activation energies (Eₐ) of 85–120 kJ/mol for ligand degradation, indicating moderate thermal stability. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tₑ) of 85°C and a melting point (T_m) of 210°C (decomposition).

The compound’s low solubility in water (<0.1 mg/mL) and high solubility in polar aprotic solvents (e.g., DMSO, 35 mg/mL) correlate with its crystalline packing and hydrogen-bonding capacity.

Propriétés

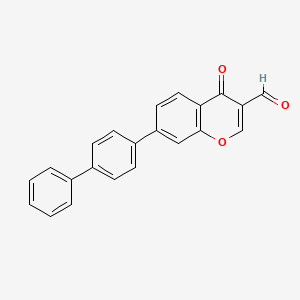

Formule moléculaire |

C22H14O3 |

|---|---|

Poids moléculaire |

326.3 g/mol |

Nom IUPAC |

4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde |

InChI |

InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |

Clé InChI |

LWZMEMOPULJQIN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Traditional Vilsmeier-Haack Protocol

The classical procedure involves reacting 2-hydroxyacetophenone with POCl₃ and DMF in a halogenated solvent (e.g., 1,2-dichloroethane or dichloromethane) at 0–5°C, followed by gradual warming to room temperature. Hydrolysis with ice-water yields the crude product, which is recrystallized from ethanol. Key advantages include scalability and compatibility with electron-rich aromatic substrates.

Example Synthesis

Mechanistic Insights

The reaction proceeds via formation of the chloromethyleniminium ion (Vilsmeier reagent), which electrophilically attacks the 3-position of 2-hydroxyacetophenone. Subsequent cyclization and elimination of HCl yield 3-formylchromone. Kinetic studies confirm second-order dependence on the Vilsmeier reagent and substrate, with rate acceleration observed in polar aprotic solvents.

Optimized Variations

-

Solvent-Free Systems : Replacing halogenated solvents with excess DMF reduces environmental toxicity while maintaining yields (70–75%).

-

Microwave Assistance : Microwave irradiation (100–120°C, 20–30 minutes) achieves 90–94% yields by enhancing reaction kinetics.

-

Alternative Formamides : N-Methylformamide (NMF) and N,N-diethylformamide (DEF) yield comparable results (68–72%) but require higher temperatures.

Alternative Synthetic Approaches

Bis(trichloromethyl)carbonate (Triphosgene) Method

Triphosgene serves as a safer alternative to POCl₃, generating the Vilsmeier reagent under milder conditions. This method minimizes hazardous gas emissions and simplifies purification.

Protocol

Continuous Flow Synthesis

Flow chemistry enhances safety and reproducibility by automating reagent mixing and temperature control. A microreactor system achieves 79–81% yields in 10 minutes, compared to 12 hours in batch processes.

Key Parameters

-

Residence Time : 10 minutes

-

Temperature : 50°C

-

Solvent : Acetonitrile

Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 0–30°C, 12–24 hrs | 72–94% | High yield, scalable | Toxic reagents, long reaction time |

| Triphosgene-Based | Triphosgene, DMF | 0–25°C, 12 hrs | 72–86% | Safer POCl₃ alternative | Higher cost |

| Microwave-Assisted | POCl₃, DMF | 100°C, 20–30 mins | 90–94% | Rapid, energy-efficient | Specialized equipment required |

| Continuous Flow | POCl₃, NMF | 50°C, 10 mins | 79–81% | Reproducible, reduced waste | Limited substrate scope |

Analyse Des Réactions Chimiques

Types de réactions : Le formylchromone subit diverses réactions chimiques, notamment :

Réactions de condensation : Il réagit avec des composés méthyléniques et méthyliques actifs, tels que les dérivés de l’acide malonique et les dérivés de l’acide barbiturique, pour former des produits de condensation.

Addition nucléophile : Il réagit avec les amines primaires pour former des adduits énamines.

Transformation cyclique : Le cycle γ-pyrone peut être ouvert par une attaque nucléophile, conduisant à la formation de divers systèmes hétérocycliques.

Réactifs et conditions courants :

Réactions de condensation : Impliquent généralement des composés méthyléniques actifs et des conditions basiques.

Addition nucléophile : Implique des amines primaires en milieu alcoolique.

Transformation cyclique : Nécessite des nucléophiles bifonctionnels et peut être améliorée par irradiation micro-ondes

Principaux produits :

Produits de condensation : Divers systèmes hétérocycliques.

Adduits énamines : Systèmes chromane-4-one énamines.

Hétérocycles transformés : Systèmes hétérocycliques fusionnés

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de construction polyvalent dans la synthèse de divers composés hétérocycliques.

Médecine : Étudié pour son potentiel en tant qu’agent thérapeutique dans le traitement de diverses maladies.

Industrie : Utilisé dans le développement de nouveaux matériaux et de produits pharmaceutiques.

Applications De Recherche Scientifique

Chemistry: Used as a versatile building block in the synthesis of diverse heterocyclic compounds.

Biology: Exhibits significant biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mécanisme D'action

Le formylchromone exerce ses effets par plusieurs mécanismes :

Élimination des radicaux libres : Il élimine efficacement les radicaux libres, réduisant ainsi le stress oxydatif.

Modulation de l’activité protéique : Il module l’activité des protéines impliquées dans la prolifération cellulaire et l’apoptose.

Interaction avec des cibles moléculaires : Il interagit avec des protéines spécifiques, telles que les résidus cystéine de la protéine p65 et l’I kappa B alpha kinase, conduisant à la régulation négative des produits de gènes régulés par le facteur nucléaire-kappa B (NF-kappa B).

Comparaison Avec Des Composés Similaires

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | IC₅₀ (µM) HeLa | IC₅₀ (µM) HepG2 | IC₅₀ (µM) Hs578T |

|---|---|---|---|

| 3-Formylchromone | >10 | >10 | >10 |

| 6-Methyl-3-formylchromone | 0.823 | 4.950 | 5.077 |

| Doxorubicin (Control) | 0.012 | 0.015 | 0.018 |

Cytotoxicity Compared to β-Diketones

This compound (BD17) outperforms natural β-diketones in tumor-specific cytotoxicity:

- BD17 (3-Formylchromone): CC₅₀ = 7.8 µg/mL against HSC-2 oral squamous carcinoma cells, with minimal toxicity to normal gingival fibroblasts .

- Curcumin : CC₅₀ = 23.6 µg/mL, indicating lower potency .

- Dibenzoylmethane (BD2) : CC₅₀ = 22.5 µg/mL, further highlighting BD17’s superior activity .

Physicochemical and Pharmacokinetic Properties

This compound derivatives exhibit favorable drug-likeness compared to bulkier chromones:

- LogP Values : Most derivatives have logP < 5, ensuring optimal membrane permeability .

- Hydrogen Bond Acceptors : Compounds like 3e (6 acceptors) and 3i (7 acceptors) show enhanced binding interactions .

- Topological Polar Surface Area (TPSA) : Derivatives with TPSA < 140 Ų (e.g., compound 3c) demonstrate improved bioavailability .

Table 2: Physicochemical Comparison of this compound Derivatives

| Compound | MW | LogP | H-Bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|

| 3c | 432.5 | 3.2 | 4 | 98.7 |

| 3e | 478.6 | 4.1 | 6 | 112.3 |

| 5 | 365.4 | 2.8 | 3 | 85.4 |

Mechanism of Action vs. STAT3 Inhibitors

This compound uniquely modulates the STAT3 pathway by elevating SHP-2 phosphatase expression, suppressing oncogenic signaling in hepatocellular carcinoma . In contrast:

- β-Caryophyllene Oxide : Induces SHP-1, a related phosphatase, but with narrower therapeutic scope .

- Brusatol : Directly inhibits STAT3 phosphorylation but exhibits higher toxicity .

Hybrid Molecules and Multitarget Effects

This compound-based hybrids (e.g., naphthalene-pyran hybrids) demonstrate dual-drug action, outperforming single-target agents:

Q & A

Basic: What are the common synthetic routes for formylchromone derivatives, and how are reaction conditions optimized?

Methodological Answer:

this compound derivatives are typically synthesized via Knoevenagel condensation, where this compound reacts with cyanoacetanilides or other nucleophiles under basic catalysis (e.g., triethylamine). Optimization involves adjusting reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometry to maximize yields . For example, intermediates like α,β-unsaturated carbonyl moieties are stabilized by electron-withdrawing groups, enhancing ring-opening efficiency . Table 1 summarizes key synthetic routes:

| Reaction Type | Conditions | Yield Range | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Triethylamine, ethanol, 80°C | 75–92% | |

| Chelation with Metals | Methanol, room temperature | 60–85% |

Advanced: How do computational methods like molecular docking enhance the design of this compound-based enzyme inhibitors?

Methodological Answer:

Molecular docking (e.g., using Molegro Virtual Docker or VLife MDS) predicts binding affinities between this compound derivatives and target enzymes (e.g., PTP-1B for diabetes). Researchers generate 3D pharmacophore models by aligning derivatives with active sites, analyzing hydrogen bonding, and hydrophobic interactions. For instance, Verma & Thareja (2016) demonstrated that substituents at the chromone C-3 position improve selectivity via electrostatic complementarity . Validation involves comparing docking scores (e.g., MolDock scores) with in vitro IC₅₀ values to prioritize candidates .

Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives, and how are data interpreted?

Methodological Answer:

- FT-IR : Confirms carbonyl (1650–1700 cm⁻¹) and formyl (2800–2900 cm⁻¹) groups. Shifts indicate metal coordination in complexes .

- NMR : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm; formyl protons at δ 9.5–10.2 ppm). ¹³C NMR confirms chromone ring carbons (δ 160–180 ppm for carbonyls) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.21 Å in 3-formylchromone), validating DFT-optimized structures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Contradictions often arise from variability in assay protocols (e.g., cell lines, incubation times). To address this:

- Standardize Assays : Use established cell lines (e.g., MCF-7 for antitumor studies) and control compounds (e.g., 5-fluorouracil) .

- Dose-Response Analysis : Generate IC₅₀ curves with ≥5 concentrations to minimize false positives .

- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by small sample sizes .

Basic: How to design in vitro experiments to evaluate the antitumor activity of this compound derivatives?

Methodological Answer:

- Cell Lines : Use adherent cancer lines (e.g., HepG2, A549) cultured in RPMI-1640 with 10% FBS .

- MTT Assay : Seed cells (1×10⁴/well), treat with derivatives (1–100 µM), incubate 48h, and measure absorbance at 570 nm .

- Controls : Include cisplatin (positive control) and DMSO (vehicle control). Calculate % inhibition relative to untreated cells .

Advanced: What strategies improve the pharmacokinetic profile of this compound-based compounds?

Methodological Answer:

- Lipinski’s Rule Compliance : Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce logP values >5, enhancing solubility .

- Prodrug Design : Mask polar groups (e.g., esterify -COOH) to improve bioavailability, with enzymatic cleavage in target tissues .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; modify labile sites (e.g., methylate reactive -OH) .

Basic: How to ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Detailed Protocols : Document reaction parameters (e.g., solvent purity, stirring rate) and purification methods (e.g., column chromatography with silica gel 60) .

- Analytical Validation : Use HPLC (≥95% purity threshold) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Supplementary Data : Share crystallographic data (CCDC numbers) and spectral raw files in supporting information .

Advanced: Which structural features of this compound-metal complexes enhance DNA binding and anticancer activity?

Methodological Answer:

- Planarity : Extended π-conjugation in chromone rings intercalates between DNA base pairs, measured via fluorescence quenching (Ksv values >10⁴ M⁻¹) .

- Metal Coordination : Cu(II) or Zn(II) centers facilitate electrostatic interactions with phosphate backbones, confirmed by viscosity increases .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂ at C-6) increase binding affinity (ΔTm >5°C in thermal denaturation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.